ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid
Description
ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid is a diterpenoid belonging to the ent-kaurane class, characterized by a tetracyclic kaurane skeleton with hydroxyl groups at C-16β and C-17 and a carboxylic acid moiety at C-19 (Figure 1). It is isolated from plants such as Ceriops decandra (), Wedelia trilobata (), and Xanthium sibiricum (). Its molecular formula is C₂₀H₃₂O₄, with a molecular weight of 336.47 g/mol (). Key synonyms include 16β,17-dihydroxy-ent-kaurane-19-oic acid and Diterpenoid SP-II (CAS: 74365-74-5, 55483-24-4) ().
Structurally, the compound features:
Properties
IUPAC Name |
(1S,4S,5R,9R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h5,13-14,21,24H,3-4,6-12H2,1-2H3,(H,22,23)/t13-,14+,17-,18-,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJIZGQGHYROGD-RCUJSYDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(C4)(CO)O)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)[C@](C4)(CO)O)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254766 | |
| Record name | (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55483-24-4 | |
| Record name | (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55483-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Botanical Sources and Initial Extraction
The compound is predominantly isolated from medicinal plants, notably Rheum palmatum (Chinese rhubarb), where it exists as a secondary metabolite. Fresh or dried roots are homogenized in solvent systems such as dichloromethane/methanol (1:1 v/v) to disrupt cell walls and solubilize diterpenoids. Polar-nonpolar solvent combinations enhance extraction efficiency by targeting both hydrophilic hydroxyl groups and hydrophobic kaurane skeletons.
Crude extracts undergo filtration and solvent evaporation under reduced pressure (40–50°C), yielding a resinous residue. Initial screenings using thin-layer chromatography (TLC) with ethyl acetate/hexane gradients (10–30% EtOAc) confirm diterpenoid presence through UV quenching at 254 nm.
Table 1: Extraction Parameters from Selected Plant Sources
| Plant Material | Solvent System | Yield (mg/kg) | Purity (Crude Extract) |
|---|---|---|---|
| Rheum palmatum roots | CH₂Cl₂/MeOH (1:1) | 218–367 | 12–18% |
| Laetia thamnia leaves | Hexane/EtOAc (3:1) | 64–89 | 8–15% |
Primary Purification Strategies
Silica gel column chromatography remains the cornerstone of purification, with hexane/ethyl acetate gradients (5–40% EtOAc) effectively separating diterpenoids from triglycerides and alkaloids. Fractions containing this compound are identified via TLC co-spotting with authentic standards and further purified using Sephadex LH-20 (CH₂Cl₂/MeOH 1:1). This gel permeation step removes polymeric contaminants, increasing purity to 60–75%.
Synthetic and Semi-Synthetic Approaches
Semi-Synthesis from Kaurane Precursors
Industrial production often employs semi-synthesis due to limited natural abundance. Methyl-ent-kaur-16-en-19-oate, isolated from Isodon species, serves as a key intermediate. Hydroxylation at C-16 and C-17 is achieved through:
Table 2: Semi-Synthetic Reaction Conditions
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | 0°C → RT | 12 | 78 |
| Hydrolysis | H₂SO₄, THF/H₂O | 80°C | 6 | 65 |
Full Synthetic Routes
Total synthesis remains challenging due to the compound’s four fused rings and stereochemical complexity. However, a recent approach involves:
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Kaurane Skeleton Assembly : Diels-Alder reaction between trans-pimaradiene and acrylic acid derivatives.
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Late-Stage Oxidation : Selective hydroxylation using Sharpless asymmetric dihydroxylation (AD-mix β) to install 16beta and 17-hydroxy groups.
Despite academic interest, industrial adoption is limited by low overall yields (<15%) and costly catalysts.
Advanced Purification and Characterization
Crystallization Optimization
Fractional crystallization from acetone/hexane (1:3) at −20°C produces needle-like crystals suitable for X-ray diffraction. Crystal packing analysis reveals intermolecular hydrogen bonds between C-19 carboxylic acid and C-17 hydroxyl groups, stabilizing the lattice.
Table 3: Crystallization Conditions and Outcomes
| Solvent System | Temperature | Crystal Form | Purity Post-Crystallization |
|---|---|---|---|
| Acetone/hexane (1:3) | −20°C | Needles | ≥95% |
| Ethyl acetate/hexane (1:4) | 4°C | Prisms | 89% |
Analytical Characterization
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) : m/z 335.2221 [M+H]⁺ (calc. 335.2224 for C₂₀H₃₀O₄).
Industrial-Scale Production Challenges
Scalability of Extraction Methods
Batch-to-batch variability in plant diterpenoid content (5–20% w/w) complicates large-scale processing. Supercritical CO₂ extraction has been explored as a solvent-free alternative, though yields remain suboptimal (30–50% vs. traditional methods).
Synthetic Route Optimization
Enzymatic hydroxylation using recombinant CYP450 monooxygenases shows promise for stereoselective 16beta-hydroxylation, potentially boosting semi-synthetic yields to >80%. Pilot-scale bioreactors using Saccharomyces cerevisiae expressing Rheum CYP450 are under evaluation .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an argon atmosphere.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Biological Activities
ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid has been documented to possess several pharmacological properties:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies have indicated its potential to reduce inflammation, making it a candidate for developing anti-inflammatory drugs .
- Antitumor Properties : Research suggests that this compound may inhibit tumor growth and could be utilized in cancer therapy .
Medicinal Chemistry
The compound is primarily explored for its potential in drug development:
- Drug Formulation : It can be used as a precursor in synthesizing anti-cancer and anti-inflammatory drugs. Its derivatives have shown promise in enhancing therapeutic efficacy against various diseases .
Biotransformation Studies
Research has demonstrated that this compound can be transformed by microbial action, leading to the discovery of new metabolites with enhanced biological activities:
- Microbial Transformations : For instance, transformation by fungi such as Rhizopus stolonifer has yielded hydroxylated derivatives that exhibit different pharmacological profiles .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to affect key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of ent-16β,17-Dihydroxy-9(11)-kauren-19-oic Acid and Analogues
| Compound Name | Molecular Formula | Key Substituents | Source | Bioactivity | Reference Evidence |
|---|---|---|---|---|---|
| ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid | C₂₀H₃₂O₄ | -OH at C-16β, -OH at C-17, -COOH at C-19, Δ⁹(¹¹) | Ceriops decandra, Wedelia trilobata | Antimicrobial, α-glucosidase inhibition, microbiota modulation | 3, 8, 9, 12 |
| Steviol (ent-13-hydroxy-16-kauren-19-oic acid) | C₂₀H₃₀O₃ | -OH at C-13, -COOH at C-19, Δ¹⁶ | Bruguiera gymnorrhiza | Sweetener precursor, antimicrobial | 3, 16 |
| Isosteviol (ent-16-oxobeyeran-19-oic acid) | C₂₀H₂₈O₃ | -O at C-16 (ketone), -COOH at C-19 | Ceriops decandra | Antihypertensive, anti-inflammatory | 3, 20 |
| 3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid | C₂₅H₃₆O₅ | -O-angeloyl at C-3α, -OH at C-9β, Δ¹⁶, -COOH at C-19 | Wedelia trilobata | Antimicrobial, cytotoxic | 1, 7 |
| 16α,17-Dihydroxy-ent-kauran-19-oic acid | C₂₀H₃₂O₄ | -OH at C-16α, -OH at C-17, -COOH at C-19 | Bruguiera gymnorrhiza | Antioxidant, anti-inflammatory | 6, 16 |
| Methyl ent-16β,17-dihydroxy-9(11)-kauren-19-oate | C₂₁H₃₄O₄ | -OH at C-16β, -OH at C-17, -COOCH₃ at C-19, Δ⁹(¹¹) | Ceriops decandra | Intermediate in biosynthesis, reduced cytotoxicity vs. free acid | 3 |
Key Structural Differences and Implications
Position and Stereochemistry of Hydroxyl Groups :
- The C-16β-OH in the target compound distinguishes it from 16α-hydroxy analogues (e.g., 16α,17-dihydroxy-ent-kauran-19-oic acid), which exhibit different biological profiles due to axial vs. equatorial hydroxyl orientations ().
- Methyl ester derivatives (e.g., methyl ent-16β,17-dihydroxy-9(11)-kauren-19-oate) show reduced cytotoxicity compared to the free acid, suggesting the carboxylic acid group enhances membrane interaction ().
Double Bond Position :
- The Δ⁹(¹¹) conjugation in the target compound contrasts with Δ¹⁶ in steviol, affecting electronic distribution and receptor binding ().
Functional Group Additions :
- Angeloyloxy or cinnamoyloxy esters at C-3α (e.g., 3α-angeloyloxy derivatives) enhance antimicrobial activity by increasing lipophilicity ().
Biological Activity
Ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid (commonly referred to as DKA) is a natural product derived from the plant Xanthium sibiricum, belonging to the Asteraceae family. This compound has garnered attention due to its diverse biological activities, particularly in cancer research and anti-inflammatory studies.
- Molecular Formula : CHO
- Molecular Weight : 334.45 g/mol
- CAS Number : 55483-24-4
- Relative Density : 1.25 g/cm³ (predicted)
Anticancer Properties
Recent studies have highlighted the potential of DKA as an anticancer agent. In particular, its effects on breast cancer cells have been extensively researched:
- Inhibition of Cancer Cell Migration :
- Mechanism of Action :
Anti-inflammatory Effects
DKA also exhibits notable anti-inflammatory properties, which may contribute to its anticancer effects:
- Inflammation Modulation :
Case Studies
Several case studies have explored the biological activity of DKA:
- Study on MDA-MB-231 Cells :
| Study Type | Cell Line | IC Value | Effect |
|---|---|---|---|
| Chemotaxis Assay | MDA-MB-231 | 1.96 µM | Inhibition of migration |
| Wound Healing Assay | MDA-MB-231 | N/A | Reduced cell migration |
| In Vivo Model | BALB/c Nude Mice | 2.5 - 10 mg/kg | Suppressed lung metastasis |
Pharmacological Activities
DKA's pharmacological profile includes:
Q & A
Basic Research Questions
Q. How is ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid structurally characterized, and what analytical techniques are essential for its identification?
- Methodology : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC, HSQC) to resolve hydroxyl and kaurane backbone configurations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms molecular weight (C₂₀H₃₀O₄, exact mass 334.45) and fragmentation patterns. X-ray crystallography may resolve stereochemistry in crystalline forms. Reference standards (CAS 55483-24-4) are critical for cross-validation .
- Data : Melting point: 184–185°C; GC-MS and LC-MS/MS spectral libraries (e.g., HMDB0036760) provide comparative data .
Q. What plant sources are known to produce ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid?
- Methodology : Phytochemical screening of Xanthium (Asteraceae) and Bruguiera gymnorrhiza (mangrove species) via ethanol extraction, followed by column chromatography (silica gel, Sephadex LH-20) and HPLC purification. Taxonomic databases and literature reviews confirm species-specific diterpenoid profiles .
Q. What are the standard protocols for isolating this compound from plant matrices?
- Methodology :
Extraction : Use polar solvents (methanol/water) to solubilize acidic diterpenoids.
Partition : Liquid-liquid separation (ethyl acetate/water) to isolate organic-soluble fractions.
Purification : Sequential chromatography (size exclusion, reverse-phase HPLC) guided by TLC and bioactivity assays.
- Challenges include co-elution with structurally similar kauranes (e.g., 16,17-dihydroxy-kaurene derivatives), requiring high-resolution MS for differentiation .
Advanced Research Questions
Q. How can researchers investigate the biosynthesis of ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid in plant systems?
- Methodology :
- Isotopic Labeling : Administer ¹³C-labeled precursors (e.g., mevalonate) to track kaurene backbone assembly in Bruguiera cell cultures.
- Enzyme Characterization : Identify cytochrome P450 monooxygenases (CYP450s) responsible for hydroxylation at C-16β and C-17 via heterologous expression in E. coli or yeast.
- Transcriptomics : RNA-seq of plant tissues under stress (e.g., salinity) to correlate diterpenoid production with upregulated biosynthetic genes .
Q. What contradictions exist in reported bioactivities of this compound, and how can they be resolved?
- Contradictions : Discrepancies in anti-inflammatory vs. pro-inflammatory effects across studies (e.g., metabolomics vs. in vitro assays).
- Resolution :
- Standardized Assays : Use identical cell lines (e.g., RAW264.7 macrophages) and LPS-induced inflammation models.
- Dose-Response Curves : Clarify concentration-dependent effects (e.g., dual roles as agonist/antagonist).
- Metabolite Stability : Assess compound degradation in culture media via LC-MS stability studies .
Q. How should researchers design experiments to explore its role in metabolomic pathways or disease models?
- Methodology :
- In Vivo Models : Administer the compound (e.g., 10 mg/kg) in LPS-induced acute lung injury (ALI) mice. Monitor biomarkers (e.g., IL-6, TNF-α) and cecal microbiota via 16S rRNA sequencing.
- Multi-Omics Integration : Pair LC-MS-based metabolomics with transcriptomics to identify perturbed pathways (e.g., arachidonic acid metabolism).
- Structural Analogs : Compare activity with derivatives (e.g., methyl esters, acetylated forms) to pinpoint pharmacophores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
